molecular formula C14H14BrNO5 B1440184 5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid CAS No. 1160474-43-0

5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid

Cat. No.: B1440184
CAS No.: 1160474-43-0
M. Wt: 356.17 g/mol
InChI Key: JHXLHVUPGWZODE-UHFFFAOYSA-N
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Description

5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid is a complex organic compound with the molecular formula C14H14BrNO5 It is characterized by the presence of a bromine atom, a tert-butoxycarbonyl (Boc) protected amino group, and a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid typically involves multiple steps. One common approach starts with the bromination of a benzofuran derivative, followed by the introduction of the tert-butoxycarbonyl (Boc) protected amino group. The final step involves the carboxylation of the intermediate compound to yield the target molecule. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as flow chemistry and continuous processing may be employed to enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, acids for deprotection, and nucleophiles for substitution reactions. The reaction conditions are typically mild to preserve the integrity of the benzofuran ring and other sensitive functional groups .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while deprotection reactions yield the free amine form of the compound .

Scientific Research Applications

5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but they often include key proteins involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid is unique due to its combination of a bromine atom, a Boc-protected amino group, and a benzofuran ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Properties

IUPAC Name

5-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO5/c1-14(2,3)21-13(19)16-10-8-6-7(15)4-5-9(8)20-11(10)12(17)18/h4-6H,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXLHVUPGWZODE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(OC2=C1C=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801144251
Record name 5-Bromo-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-benzofurancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801144251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160474-43-0
Record name 5-Bromo-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160474-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-benzofurancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801144251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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